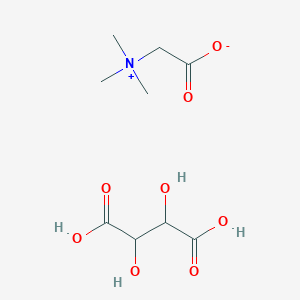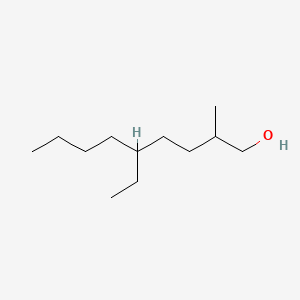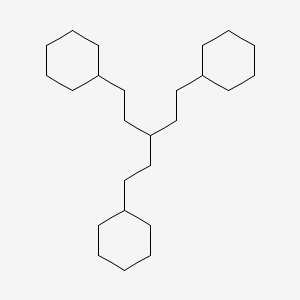
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane is a complex organic compound with the molecular formula C25H46 It is characterized by its unique structure, which includes multiple cyclohexyl groups attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane typically involves the reaction of cyclohexyl derivatives with pentane intermediates. One common method is the alkylation of cyclohexyl compounds using appropriate alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursor compounds. This process can be optimized to achieve high yields and purity, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce fully saturated hydrocarbons .
Applications De Recherche Scientifique
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and structural properties.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, in biological systems, it may interact with membrane proteins, altering their function and affecting cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dicyclohexylpropane
- 1,5-Dicyclohexylpentane
- 1,5-Dicyclohexyl-3-methylpentane
Uniqueness
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane is unique due to its specific structural arrangement, which includes an additional cyclohexylethyl group compared to similar compounds. This unique structure can result in different chemical reactivity and physical properties, making it valuable for specific applications .
Propriétés
Numéro CAS |
2090-16-6 |
|---|---|
Formule moléculaire |
C25H46 |
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
[5-cyclohexyl-3-(2-cyclohexylethyl)pentyl]cyclohexane |
InChI |
InChI=1S/C25H46/c1-4-10-22(11-5-1)16-19-25(20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h22-25H,1-21H2 |
Clé InChI |
QSDSENYLXAFOHY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCC(CCC2CCCCC2)CCC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



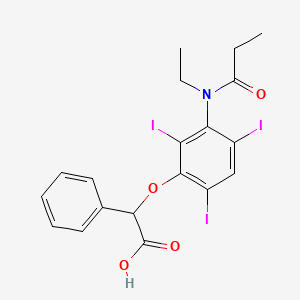
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
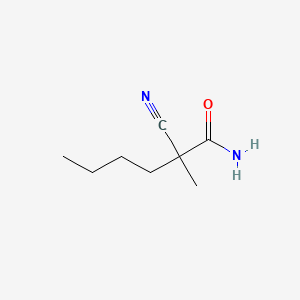
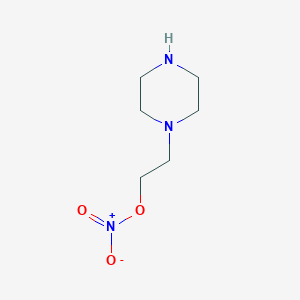

![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)
